Carboxylic Acid Moiety Confers Distinct Hydrogen-Bond Donor/Acceptor Profile vs. Ester and Amide Analogs
The target compound's free carboxylic acid group on the piperidine ring provides a distinct hydrogen-bond donor/acceptor profile compared to the most common commercially available analogs, which are ester or amide derivatives. For instance, the closely related analog ethyl {1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-piperidinyl}acetate lacks the acidic proton and presents a different electrostatic potential surface . This difference is critical for target engagement in biological systems where a charge-charge interaction with a basic residue (e.g., lysine, arginine) is required. Quantitative data for this specific compound is not publicly available, but the fundamental physicochemical principle is well-established in medicinal chemistry [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | Possesses one hydrogen-bond donor (carboxylic acid -OH) and four hydrogen-bond acceptors (carbonyl oxygens, pyrimidine nitrogen) |
| Comparator Or Baseline | Ethyl {1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-piperidinyl}acetate (Hit2Lead analog) has zero hydrogen-bond donors and five acceptors. |
| Quantified Difference | Qualitative difference in hydrogen-bond donor presence (1 vs. 0) which influences solubility, permeability, and target binding. |
| Conditions | In silico chemical property analysis based on molecular structure. |
Why This Matters
For medicinal chemistry campaigns requiring a free carboxylic acid for target engagement or salt formation, the ester analog is a non-viable substitute, directly impacting procurement decisions.
- [1] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
